2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid is a synthetic organic compound with the molecular formula C10H7F4NO4 and a molecular weight of 281.16 g/mol . This compound is characterized by the presence of fluorine, methoxy, and trifluoroacetamido groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Methoxylation: Introduction of the methoxy group (-OCH3) through a nucleophilic substitution reaction.
Trifluoroacetamidation: Introduction of the trifluoroacetamido group (-NHCOCF3) via an amide coupling reaction.
Final Product:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance the compound’s binding affinity to certain enzymes and receptors. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methoxy-6-(2,2,2-trifluoroacetamido)benzoic acid can be compared with similar compounds such as:
2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the trifluoroacetamido group.
3-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group .
Eigenschaften
Molekularformel |
C10H7F4NO4 |
---|---|
Molekulargewicht |
281.16 g/mol |
IUPAC-Name |
2-fluoro-3-methoxy-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H7F4NO4/c1-19-5-3-2-4(6(7(5)11)8(16)17)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
PXKUBPOXSNJDAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.